molecular formula C18H18Cl2N2O3 B12305282 Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-

Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-

Cat. No.: B12305282
M. Wt: 381.2 g/mol
InChI Key: GEFKFNOBZKQRMZ-UHFFFAOYSA-N
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Description

Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- is a complex organic compound that belongs to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. This compound is known for its unique structure, which includes an isoxazole ring and a dichlorobenzene moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- involves its interaction with specific molecular targets. The compound is known to target the protein genome polyprotein, which plays a crucial role in its biological effects. The pathways involved include modulation of protein functions and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: These compounds share the isoxazole ring structure but differ in their substituents.

    Dichlorobenzene derivatives: These compounds contain the dichlorobenzene moiety but may have different functional groups attached.

Uniqueness

Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- is unique due to its specific combination of the isoxazole ring and dichlorobenzene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

5-[5-[2,6-dichloro-4-(1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C18H18Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h6,8-11H,2-5,7H2,1H3

InChI Key

GEFKFNOBZKQRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NC=CO3)Cl

Origin of Product

United States

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